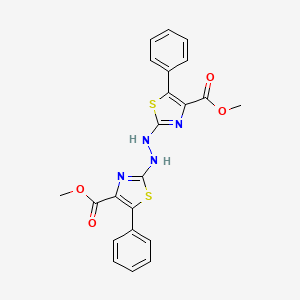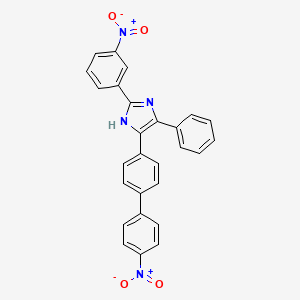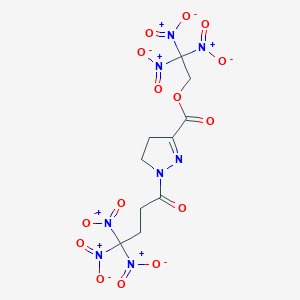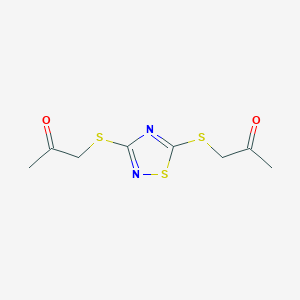
1,2-Bis(4-methoxycarbonyl-5-phenyl-2-thiazolyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by its unique structure, which includes two thiazole rings, each substituted with phenyl groups and connected via a hydrazine linkage. The presence of methoxycarbonyl groups further adds to its chemical complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thiazole rings, followed by the introduction of phenyl groups through electrophilic aromatic substitution. The hydrazine linkage is then formed by reacting the intermediate compounds with hydrazine derivatives under controlled conditions. The final step involves the esterification of the carboxylate groups using methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
科学的研究の応用
METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds such as 2-methylthiazole and 4-phenylthiazole share structural similarities.
Hydrazine Derivatives: Compounds like phenylhydrazine and benzylhydrazine have similar functional groups.
Uniqueness
METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its dual thiazole rings and methoxycarbonyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C22H18N4O4S2 |
|---|---|
分子量 |
466.5 g/mol |
IUPAC名 |
methyl 2-[2-(4-methoxycarbonyl-5-phenyl-1,3-thiazol-2-yl)hydrazinyl]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H18N4O4S2/c1-29-19(27)15-17(13-9-5-3-6-10-13)31-21(23-15)25-26-22-24-16(20(28)30-2)18(32-22)14-11-7-4-8-12-14/h3-12H,1-2H3,(H,23,25)(H,24,26) |
InChIキー |
ZQAYTOBRMWVOFO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(SC(=N1)NNC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14949494.png)
![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-phenylacetamide](/img/structure/B14949495.png)

![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949511.png)

![(2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14949521.png)

![5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14949526.png)

![4-[(10-Methoxy-10-oxodecanoyl)amino]benzoic acid](/img/structure/B14949539.png)
![N-[(2Z)-4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]naphthalen-1-amine](/img/structure/B14949552.png)

![N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide](/img/structure/B14949558.png)
![N',N''-{sulfanediylbis[furan-5,2-diyl(E)methylylidene]}bis[2-(2-bromo-4-methoxyphenoxy)acetohydrazide]](/img/structure/B14949576.png)
